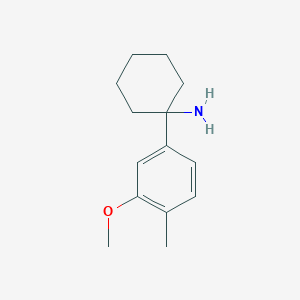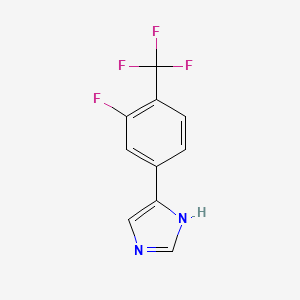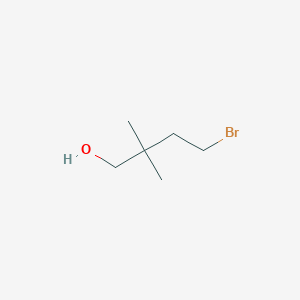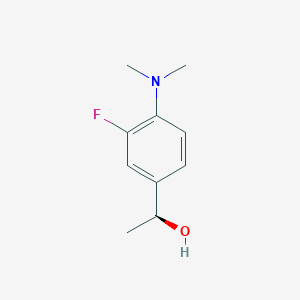
1-(3-Methoxy-4-methylphenyl)cyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-4-methylphenyl)cyclohexanamine is an organic compound that features a cyclohexane ring bonded to an amine group and a methoxy-methylphenyl group
Preparation Methods
The synthesis of 1-(3-Methoxy-4-methylphenyl)cyclohexanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-4-methylbenzaldehyde and cyclohexylamine.
Reaction Conditions: The key step involves the reductive amination of 3-methoxy-4-methylbenzaldehyde with cyclohexylamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(3-Methoxy-4-methylphenyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Methoxy-4-methylphenyl)cyclohexanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-4-methylphenyl)cyclohexanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with receptors such as NMDA receptors, serotonin transporters, and sigma receptors.
Pathways Involved: These interactions can modulate various signaling pathways, leading to potential therapeutic effects or biological responses.
Comparison with Similar Compounds
1-(3-Methoxy-4-methylphenyl)cyclohexanamine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(3-methoxyphenyl)cyclohexanamine and 1-(4-methoxyphenyl)cyclohexanamine share structural similarities.
Uniqueness: The presence of the methoxy and methyl groups on the phenyl ring imparts unique chemical and biological properties to this compound, distinguishing it from its analogs.
Properties
CAS No. |
1094341-21-5 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-(3-methoxy-4-methylphenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C14H21NO/c1-11-6-7-12(10-13(11)16-2)14(15)8-4-3-5-9-14/h6-7,10H,3-5,8-9,15H2,1-2H3 |
InChI Key |
JVDFIUUAHAUDMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CCCCC2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl3-{[1-(6-bromopyridin-3-yl)-N-methylformamido]methyl}pyrrolidine-1-carboxylate](/img/structure/B13597072.png)


![Imidazo[1,2-a]pyridine-3-carboximidamide](/img/structure/B13597095.png)








![1-[2-(2-Fluorophenoxy)phenyl]methanaminehydrochloride](/img/structure/B13597122.png)

